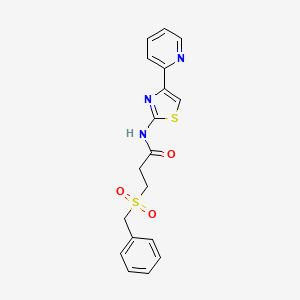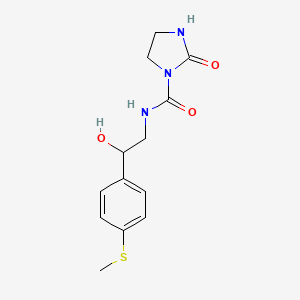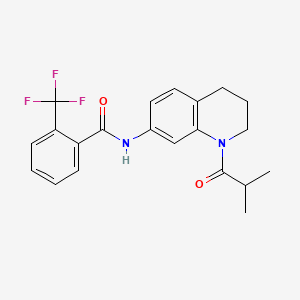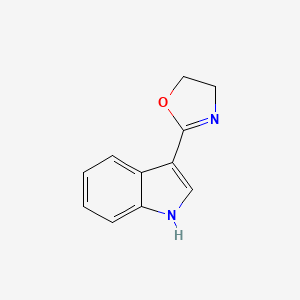
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, also known as BPTP, is a synthetic molecule that has been studied for its potential use in scientific research. BPTP is a member of the family of thiazole-containing compounds and has been shown to have a variety of biological activities, including inhibition of certain enzymes and modulation of ion channels. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives of pyrazole, which share structural similarities with 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, has demonstrated their potential in antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. This study suggests the relevance of sulfonamide-containing compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticonvulsant Activity
Compounds incorporating a sulfonamide moiety, akin to the structure of 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, have been synthesized and evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety and found several compounds exhibited significant anticonvulsant effects, highlighting the potential therapeutic applications of such molecules in epilepsy treatment (Farag et al., 2012).
PI3K/mTOR Inhibition for Cancer Therapy
The compound's similarity to inhibitors of PI3Kα and mTOR, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, indicates its potential utility in cancer therapy. Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, suggesting that adjusting the heterocyclic core can enhance drug-like properties and efficacy in cancer treatment (Stec et al., 2011).
Anticancer and Antimicrobial Derivatives
Research into pyrazolopyrimidines incorporated with sulfonyl groups, as conducted by Alsaedi, Farghaly, and Shaaban (2019), provides insights into the synthesis of novel compounds with potential anticancer and antimicrobial activities. This underscores the versatility of sulfonyl-containing compounds in addressing a range of diseases, including infections and cancer (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis and Reactions for Diverse Applications
The synthesis and reactions of N‐Aryl‐C‐arylsulfonylformohydrazidoyl bromides explored by Hassaneen, Abdelhamid, Fahmi, and Shawali (1985) demonstrate the chemical versatility of sulfonyl-containing compounds, which can be applied to create various derivatives with potential biological activities (Hassaneen et al., 1985).
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(9-11-26(23,24)13-14-6-2-1-3-7-14)21-18-20-16(12-25-18)15-8-4-5-10-19-15/h1-8,10,12H,9,11,13H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGUMWSKCWVHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)


![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)
![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

